molecular formula C23H30N2O4S B2494390 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide CAS No. 921993-24-0

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide

Cat. No.: B2494390
CAS No.: 921993-24-0
M. Wt: 430.56
InChI Key: DTOIVCSVEKAKPQ-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide is a useful research compound. Its molecular formula is C23H30N2O4S and its molecular weight is 430.56. The purity is usually 95%.
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Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-17(2)15-25-20-11-10-19(14-21(20)29-16-23(3,4)22(25)26)24-30(27,28)13-12-18-8-6-5-7-9-18/h5-11,14,17,24H,12-13,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOIVCSVEKAKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure

The compound has a complex structure characterized by the presence of a benzo[b][1,4]oxazepin moiety and a sulfonamide group. Its molecular formula is C19H26N2O3SC_{19}H_{26}N_2O_3S, with a molecular weight of approximately 362.49 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the benzo[b][1,4]oxazepin core.
  • Introduction of the isobutyl and dimethyl groups.
  • Sulfonamide formation through reaction with phenylethanesulfonamide derivatives.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • In vitro studies have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Case Study : A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potential use as an antibacterial agent.

Anti-inflammatory Effects

The sulfonamide group in the compound is known for its anti-inflammatory properties. Studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes:

  • Experimental Results : Inhibition assays revealed that the compound reduced COX-2 activity by approximately 70% at a concentration of 10 µM.

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties:

  • Cell Line Studies : Tests on human cancer cell lines (e.g., breast and prostate cancer) indicated that the compound induced apoptosis and inhibited cell proliferation.
  • Mechanism : The proposed mechanism involves modulation of signaling pathways associated with cell survival and apoptosis.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate a moderate safety profile:

  • Acute Toxicity : Studies in animal models show no significant adverse effects at therapeutic doses.
  • Long-term Studies : Ongoing research aims to evaluate chronic exposure effects and potential teratogenicity.

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